

T-26c Chemical Properties & Storage

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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The table below summarizes the essential information for handling **T-26c** [1] [2].

Property	Value / Description
CAS Number	869296-13-9 [1] [2]
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₆ S [1] [2]
Molecular Weight	479.51 g/mol [1] [2]
Purity	≥98% [1]
Storage (Powder)	-20°C for 3 years [1] [2]
Storage (Solution)	-80°C for 6 months, -20°C for 1 month [1]

Stock Solution Preparation

T-26c has good solubility in **DMSO**. The following table provides calculations for preparing stock solutions of various concentrations [1] [2].

Stock Concentration	Mass of T-26c per 1 mL DMSO	Volume of DMSO for 1 mg T-26c
10 mM	4.80 mg	208.5 μ L
20 mM	9.59 mg	104.3 μ L
40 mg/mL	40.0 mg	25.0 μ L

Protocol for Stock Solution Preparation [1]:

- **Calculate & Measure:** Calculate the required mass of **T-26c** powder and volume of DMSO. Take the DMSO bottle from a dry environment and let it warm to room temperature before opening.
- **Dissolve:** Transfer the pre-weighed **T-26c** powder into an appropriate vial. Add the calculated volume of DMSO.
- **Mix:** Vortex or pipette mix the solution thoroughly until the powder is completely dissolved. **Sonication is recommended** to ensure full dissolution [2].
- **Aliquot & Store:** Immediately aliquot the stock solution into sterile, labeled vials to avoid repeated freeze-thaw cycles. Store the aliquots at **-80°C** (recommended for long-term stability) or **-20°C** [1].

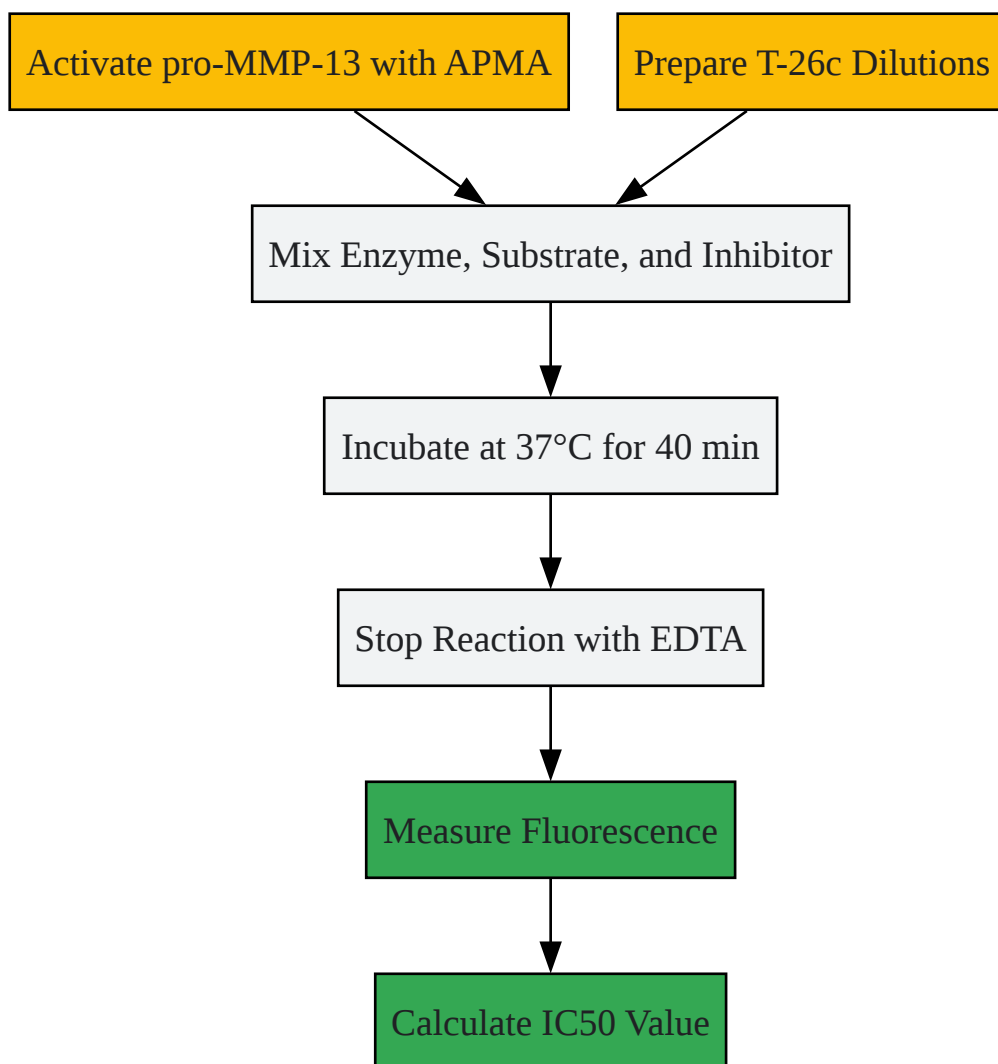
> **Critical Note:** This product is for research use only, not for human or veterinary use [1] [2].

In Vitro & In Vivo Application Protocols

In Vitro MMP-13 Inhibition Assay

This protocol is adapted from referenced methods to measure the IC₅₀ of **T-26c** [2].

Workflow Overview:



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Detailed Procedure [2]:

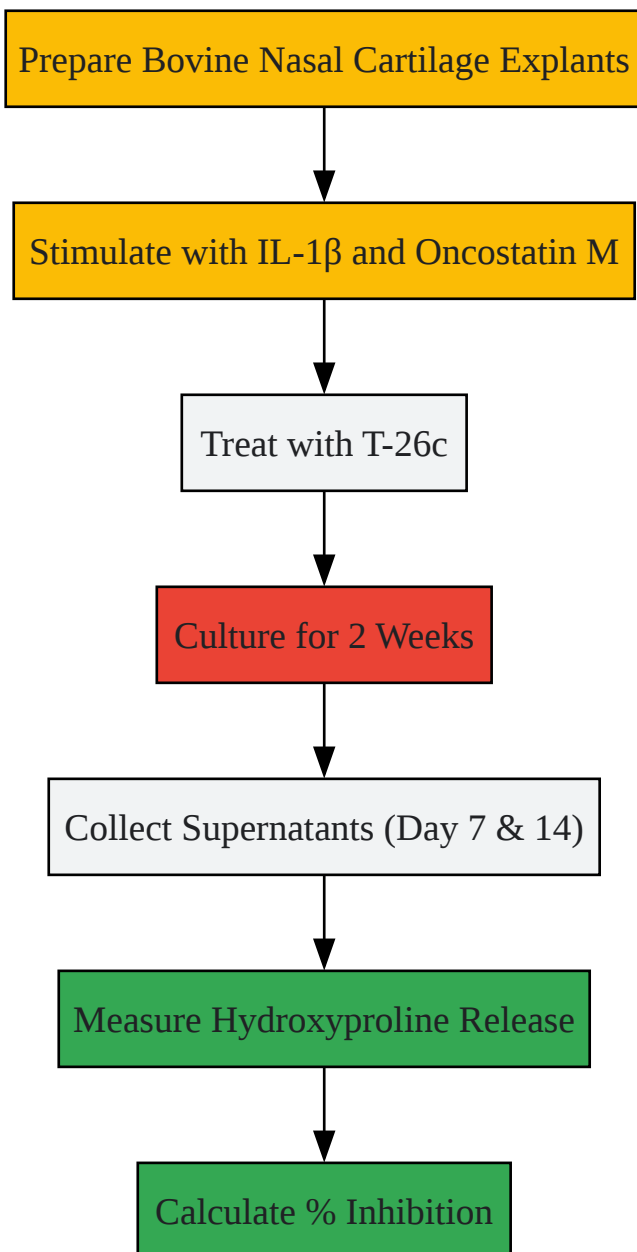
- **Enzyme Activation:** Activate pro-MMP-13 by pre-incubating it with 1 mM aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) at **37°C for 2 hours**.
- **Inhibitor Dilution:** Prepare a serial dilution of **T-26c** in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be constant (e.g., ≤1%).
- **Reaction Setup:** In each well, combine the activated MMP-13, the fluorescent peptide substrate (e.g., Cy3-PLGLK(Cy5Q)AR-NH₂), and the **T-26c** solution.
- **Incubation & Termination:** Incubate the reaction mixture at **37°C for 40 minutes**. Stop the reaction by adding EDTA (pH 8.0).
- **Detection & Analysis:** Measure the increase in fluorescence. Calculate enzyme activity (%) using the formula: Enzyme activity (%) = [(Fluorescence with inhibitor -

Fluorescence with EDTA) / (Fluorescence without inhibitor - Fluorescence with EDTA)] * 100. The **IC₅₀ value** is determined by fitting the dose-response data of enzyme activity versus inhibitor concentration [2].

In Vitro Cartilage Collagen Degradation Assay

This protocol tests **T-26c**'s functional efficacy in a tissue model [2].

Workflow Overview:



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Detailed Procedure [2]:

- **Tissue Preparation:** Slice bovine nasal septum cartilage and maintain it in DMEM/F-12 medium with 10% fetal calf serum overnight. Cut the slices into small cubes ($\approx 1 \text{ mm}^3$).
- **Stimulation & Treatment:** Transfer individual cartilage cubes to a 96-well plate. Culture them in medium supplemented with **10 ng/mL IL-1 β** and **50 ng/mL oncostatin M** to induce collagen degradation, in the presence or absence of **T-26c**.
- **Long-term Culture:** Incubate the cartilage for **2 weeks at 37°C**. Collect the supernatants and replace them with fresh medium containing the same test compounds every 7 days.
- **Analysis:** At the end of the culture, digest the remaining cartilage with papain. Determine the **hydroxyproline release** in the collected media using a colorimetric assay (e.g., with chloramine T and p-dimethylaminobenzaldehyde) as a measure of collagen degradation.
- **Calculate Inhibition:** Calculate the percentage inhibition of collagen degradation using the formula: % Inhibition = $[(\% \text{ Degradation with Cytokines} - \% \text{ Degradation with Cytokines and T-26c}) / (\% \text{ Degradation with Cytokines} - \% \text{ Degradation without additives})] * 100$ [2].

In Vivo Dosing Formulation

For animal studies, **T-26c** requires a formulation to improve solubility and bioavailability. Below are two recommended formulations [1].

Component	Formulation 1 [1]	Formulation 2 [1]
DMSO	10%	10%
PEG300	40%	-
Tween 80	5%	-
Saline	45%	-
Corn Oil	-	90%
Target Concentration	1.56 mg/mL (3.25 mM)	1.56 mg/mL (3.25 mM)

Preparation Protocol (for Formulation 1) [1]:

- Sequentially add **100 µL** of a 15.6 mg/mL DMSO stock solution to **400 µL** of PEG300 and mix evenly.
- Add **50 µL** of Tween 80 to the mixture and mix evenly.
- Finally, add **450 µL** of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.
- The solution should be clear. It is recommended to use **freshly prepared formulations** for each in vivo experiment [1].

Key Experimental Findings

- **Potency & Selectivity:** **T-26c** is a highly potent and selective MMP-13 inhibitor with an **IC₅₀ of 6.75 pM**. It shows **>2600-fold selectivity** over other related metalloenzymes [1] [2].
- **In Vitro Efficacy:** In the bovine nasal cartilage explant model, **T-26c dramatically reduced collagen breakdown**, showing **87.4% inhibition at a concentration of 0.1 µM** [1].
- **In Vivo Pharmacokinetics:** Oral administration of the disodium salt formulations of **T-26c** to guinea pigs at **10–20 mg/kg** was well absorbed and resulted in significantly increased AUC and C_{max} compared to the free acid form [1].

Critical Notes for Researchers

- **Solubility Limits:** The solubility of **T-26c** in DMSO is finite. If attempting to prepare stock solutions with concentrations exceeding 40 mg/mL, contact the supplier for guidance [1].
- **Formulation Impact:** The choice of formulation (e.g., free acid vs. disodium salt) can significantly impact in vivo exposure (AUC and C_{max}). This should be carefully considered when designing pharmacokinetic studies [1].
- **Positive Controls:** Always include appropriate controls in your experiments. This includes vehicle controls (DMSO) for inhibition assays and cytokine-stimulated, untreated controls for the cartilage degradation assay to calculate meaningful inhibition values [2].

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References

1. - T | inhibitor of matrix metalloproteinase-13 (MMP-13) 26 c [invivochem.com]

2. - T | MMP | TargetMol 26 c [targetmol.com]

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